molecular formula C14H8F4O3 B6364844 4-Fluoro-2-(4-trifluoromethoxyphenyl)benzoic acid CAS No. 1184689-01-7

4-Fluoro-2-(4-trifluoromethoxyphenyl)benzoic acid

Cat. No.: B6364844
CAS No.: 1184689-01-7
M. Wt: 300.20 g/mol
InChI Key: YBCFBYURBDUMBI-UHFFFAOYSA-N
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Description

4-Fluoro-2-(4-trifluoromethoxyphenyl)benzoic acid is a substituted benzoic acid derivative. This compound is characterized by the presence of a fluorine atom at the 4-position and a trifluoromethoxy group at the 2-position on the benzoic acid ring. It is known for its unique steric and electronic properties, which make it a valuable compound in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 4-fluorophenylboronic acid with 2-bromo-4-trifluoromethoxybenzoic acid in the presence of a palladium catalyst . The reaction is carried out under mild conditions, typically at room temperature, and in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of 4-Fluoro-2-(4-trifluoromethoxyphenyl)benzoic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(4-trifluoromethoxyphenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield corresponding ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

4-Fluoro-2-(4-trifluoromethoxyphenyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(4-trifluoromethoxyphenyl)benzoic acid involves its interaction with specific molecular targets. The fluorine and trifluoromethoxy groups enhance the compound’s binding affinity to target proteins, leading to inhibition or modulation of their activity. The pathways involved include enzyme inhibition and receptor binding, which are crucial for its biological and medicinal applications .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-(trifluoromethyl)benzoic acid
  • 4-Fluoro-2-(trifluoromethoxy)benzoic acid
  • 4-Fluoro-2-(trifluoromethyl)phenylboronic acid

Uniqueness

4-Fluoro-2-(4-trifluoromethoxyphenyl)benzoic acid is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct steric and electronic properties. These properties enhance its reactivity and binding affinity, making it a valuable compound in various applications.

Properties

IUPAC Name

4-fluoro-2-[4-(trifluoromethoxy)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O3/c15-9-3-6-11(13(19)20)12(7-9)8-1-4-10(5-2-8)21-14(16,17)18/h1-7H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCFBYURBDUMBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)F)C(=O)O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681227
Record name 5-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184689-01-7
Record name 5-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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